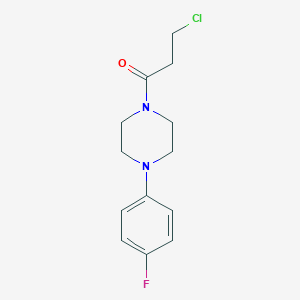
1-(4-(4-氟苯基)哌嗪-1-基)-3-氯丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is an organic compound with the molecular formula C13H16ClFN2O It is a derivative of piperazine, a heterocyclic amine, and contains both chloro and fluoro substituents on its aromatic ring
科学研究应用
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
Target of Action
The primary target of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is the enzyme Tyrosinase . Tyrosinase is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . It plays a crucial role in melanin production in various organisms .
Mode of Action
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one interacts with the catalytic site of Tyrosinase . The 4-fluorobenzyl moiety of the compound is effective in these interactions . Moreover, the additional chlorine atom enhances the inhibitory activity . The compound’s 4-piperazine-phenyl tail folds to accommodate the ligand in the pocket, stabilized by hydrophobic contacts with the side chain of His244 and Val283 and a hydrogen bond between the phenolic OH group and Cys83 .
Biochemical Pathways
The compound affects the melanin production pathway by inhibiting the enzyme Tyrosinase . This inhibition can lead to a decrease in melanin production, which might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease .
Result of Action
The inhibition of Tyrosinase by 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one leads to a decrease in melanin production . This can potentially alleviate symptoms of skin pigmentation disorders and slow down neurodegenerative processes in Parkinson’s disease .
生化分析
Biochemical Properties
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one plays a significant role in biochemical reactions, primarily as an inhibitor of specific enzymes. One of the key enzymes it interacts with is tyrosinase, a binuclear copper-containing protein involved in melanin production. The compound’s interaction with tyrosinase involves binding to the enzyme’s catalytic site, thereby inhibiting its activity. This inhibition is facilitated by the compound’s 3-chloro-4-fluorophenyl moiety, which enhances its binding affinity and inhibitory potency .
Cellular Effects
The effects of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one on various cell types and cellular processes are profound. In human cell lines, the compound has been shown to produce antimelanogenic effects by inhibiting tyrosinase activity, leading to reduced melanin synthesis. Additionally, the compound influences cell signaling pathways, particularly those involved in melanogenesis. It also affects gene expression related to melanin production, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action involves binding to the active site of tyrosinase, where it interacts with the enzyme’s copper ions and histidine residues. This binding inhibits the enzyme’s monophenolase and diphenolase activities, preventing the oxidation of L-tyrosine and L-DOPA to dopaquinone, a precursor in melanin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one have been observed to change over time. The compound demonstrates stability under controlled conditions, maintaining its inhibitory activity against tyrosinase. Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy. Long-term studies have shown that the compound’s effects on cellular function, particularly in inhibiting melanin production, remain consistent over time .
Dosage Effects in Animal Models
The effects of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tyrosinase activity without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s inhibitory activity plateaus beyond a certain dosage, indicating a limit to its efficacy .
Metabolic Pathways
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is involved in specific metabolic pathways, primarily those related to its role as a tyrosinase inhibitor. The compound interacts with enzymes and cofactors involved in melanin synthesis, affecting metabolic flux and metabolite levels. Its presence in the metabolic pathway leads to reduced production of melanin precursors, thereby altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the melanosomes where melanin synthesis occurs. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is critical to its activity and function. The compound is directed to specific compartments within the cell, such as the melanosomes, through targeting signals and post-translational modifications. Its localization to these compartments enhances its inhibitory effects on tyrosinase, thereby reducing melanin production. The compound’s activity is closely linked to its ability to reach and interact with its target sites within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.
化学反应分析
Types of Reactions
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
相似化合物的比较
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 3-Chloro-4-fluoropropiophenone
- 4-(4-Fluorophenyl)piperazine
Uniqueness
3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is unique due to the presence of both chloro and fluoro substituents on its aromatic ring, which can enhance its reactivity and biological activity compared to similar compounds. The piperazine moiety also contributes to its distinct chemical and pharmacological properties.
属性
IUPAC Name |
3-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c14-6-5-13(18)17-9-7-16(8-10-17)12-3-1-11(15)2-4-12/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWXBWQEFJCDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
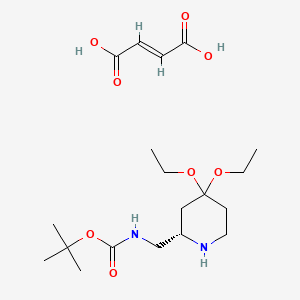

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)
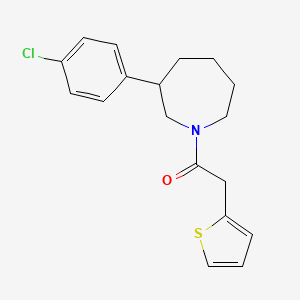
![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2519399.png)

![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)

![{4-[2-(Dimethylamino)ethoxy]pyridin-2-yl}methanol](/img/structure/B2519404.png)
![5-chloro-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2519407.png)
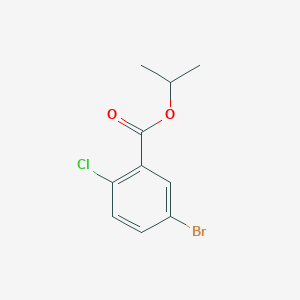
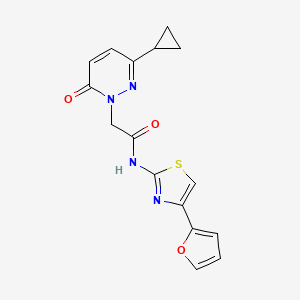
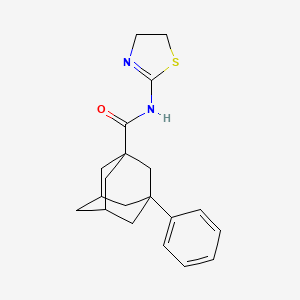
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2519416.png)
